molecular formula C24H24F3N3O2 B2621675 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921807-75-2

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2621675
CAS No.: 921807-75-2
M. Wt: 443.47
InChI Key: RBGNQCOCBYDSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. 2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetically designed small molecule for research applications. The compound features a quinoline core, a common scaffold in medicinal chemistry, substituted with a 3-methylpiperidine group and an acetamide linker connected to a 4-(trifluoromethyl)phenyl moiety. This specific structural combination suggests potential for investigation in various biochemical pathways. Researchers may explore its utility as a molecular probe or in high-throughput screening assays. The presence of the trifluoromethyl group, known to enhance metabolic stability and membrane permeability, makes this compound of particular interest in early-stage drug discovery and development research. Handling should follow standard laboratory safety protocols.

Properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2/c1-16-4-3-13-30(14-16)21-12-7-17-5-2-6-20(23(17)29-21)32-15-22(31)28-19-10-8-18(9-11-19)24(25,26)27/h2,5-12,16H,3-4,13-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGNQCOCBYDSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential biological activity. Its structural components include a quinoline moiety, a piperidine ring, and an acetamide group, which may contribute to its interactions with various biological targets. This article reviews the available data on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H24F3N3O2C_{24}H_{24}F_3N_3O_2, with a molecular weight of approximately 443.5 g/mol. The compound's structure suggests several functional groups that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈F₃N₃O₂
Molecular Weight443.5 g/mol
CAS Number921578-37-2

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route includes the formation of the quinoline core, followed by the introduction of the piperidine ring and the phenylacetamide group. Catalysts such as palladium are often used to facilitate these reactions, optimizing yield and purity for potential industrial applications.

Pharmacological Research

Research on similar compounds indicates that this compound may exhibit significant biological activity:

  • Anti-Cancer Activity : Compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, related quinoline derivatives have been reported to induce apoptosis in MCF cell lines and suppress tumor growth in vivo .
  • Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity, showing varying degrees of effectiveness in animal models . The presence of piperidine and quinoline structures may enhance their affinity for central nervous system targets.

Case Studies

Although direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Study on Quinoline Derivatives : A study indicated that quinoline-based compounds can inhibit mTORC1 kinase activity, which is crucial for cell growth and proliferation. This suggests that our compound might also exhibit similar inhibitory effects on key signaling pathways involved in cancer progression .
  • Anticonvulsant Activity : Research on N-substituted acetamides has shown that modifications at specific positions can significantly affect anticonvulsant efficacy. The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and bioavailability, which could improve therapeutic outcomes in seizure disorders .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50) Reference
2-((2-(3-Methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide Quinoline 3-Methylpiperidinyl, Trifluoromethylphenyl N/A -
(E)-2-(2-Oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide Indolinone-Quinoline Quinolin-6-ylmethyl, Trifluoromethylphenyl 5.849
2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) Phenolic Ether Hydroxy-methylphenoxy, Trifluoromethylphenyl N/A
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide Pyrroloquinolinone Isobutyramide, Saturated pyrrole ring N/A

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification via chromatography. Key steps include:

  • Quinoline core functionalization : Introduce the 3-methylpiperidinyl group via SN2 displacement using 3-methylpiperidine under reflux in anhydrous conditions (e.g., DMF, 80°C, 12 hrs) .
  • Acetamide linkage formation : Couple the quinoline intermediate with 4-(trifluoromethyl)aniline using EDC/HOBt as coupling agents in DCM at 0–25°C for 24 hrs .
  • Purification : Use gradient normal-phase chromatography (e.g., 100% DCM → 10% MeOH/DCM) to isolate the final product .

Q. Example Reaction Optimization :

  • Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc).
  • Yield improvement: Pre-activate carboxylic acid intermediates with DCC/DMAP before coupling .

Q. How should researchers characterize this compound post-synthesis?

Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. For example, expect aromatic proton signals at δ 7.8–8.5 ppm (quinoline protons) and δ 7.2–7.6 ppm (trifluoromethylphenyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.1925) .
  • HPLC Purity Analysis : Use a C18 column (MeCN/H2O, 70:30) to confirm ≥95% purity .

Q. Example ¹H NMR Data (Analogous Compound) :

δ (ppm)MultiplicityAssignment
9.09sQuinoline H
8.48d (J=8.8 Hz)Aromatic H
3.11t (J=4.5 Hz)Piperidinyl H

Q. What safety protocols are essential during synthesis?

Methodological Answer :

  • Handling : Use fume hoods for volatile solvents (e.g., DCM, pyridine).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Quench reactive intermediates (e.g., TMSOTf) with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer : Apply Design of Experiments (DOE) principles:

  • Variables : Test temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions .
  • Computational Guidance : Employ quantum mechanical calculations (e.g., DFT) to predict transition states and select solvents with low activation energy .

Q. Example DOE Table :

FactorLow LevelHigh Level
Temperature (°C)60100
Catalyst (eq)0.20.8
SolventDMFTHF

Q. How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

Methodological Answer :

  • Purity Reassessment : Verify compound integrity via HPLC and HRMS to exclude batch-specific impurities .
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
  • Structural Analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with cyano) to isolate SAR trends .

Q. What computational methods predict this compound’s reactivity or binding modes?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • Reactivity Prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Variable Substituents : Systematically modify the piperidinyl (e.g., 3-methyl vs. 3-ethyl) and trifluoromethylphenyl groups.
  • Statistical Analysis : Use partial least squares (PLS) regression to correlate substituent parameters (e.g., logP, steric bulk) with activity .

Q. Example SAR Design :

DerivativeR₁ (Piperidinyl)R₂ (Phenyl)
13-methylCF₃
23-ethylCF₃
33-methylCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.